4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Benzo[d]thiazol-2-yl is a part of a class of compounds known as thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antifungal Activity
A key application of 4-Methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide and its derivatives is in antimicrobial and antifungal treatments. Studies have shown that certain benzamide derivatives exhibit significant antibacterial and antifungal activities, demonstrating their potential in combating microbial infections (Priya et al., 2006). Another research synthesized new thiazole derivatives, including ones similar to 4-Methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, which showed promising antifungal properties (Narayana et al., 2004).
Anticancer Activity
The compound and its related structures have been investigated for their potential in cancer treatment. For example, a study on Co(II) complexes of similar thiazole-based compounds found significant anticancer activity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, other thiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, showcasing their broad therapeutic potential (Chawla, 2016).
Neuroprotective and Therapeutic Applications
Certain benzamide derivatives exhibit neuroprotective properties. For instance, a specific 5-aroylindolyl-substituted benzamide compound showed promising results in ameliorating Alzheimer's disease symptoms, suggesting potential applications in neurodegenerative disorders (Lee et al., 2018).
Enzyme Inhibition for Metabolic Disorders
The compound and its derivatives have been explored as enzyme inhibitors. Research into thiazole-based benzamides has led to the discovery of potent inhibitors of stearoyl-CoA desaturase-1, an enzyme involved in lipid metabolism, suggesting therapeutic potential in metabolic disorders (Uto et al., 2009).
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes’ activities .
Biochemical Pathways
The inhibition of the aforementioned enzymes by benzothiazole derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
The inhibition of the aforementioned enzymes by benzothiazole derivatives can lead to various molecular and cellular effects .
Properties
IUPAC Name |
4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAEBPYWXQZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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